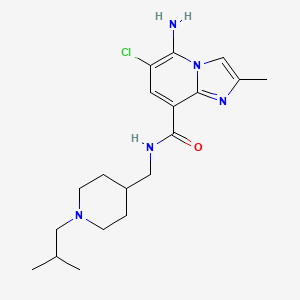

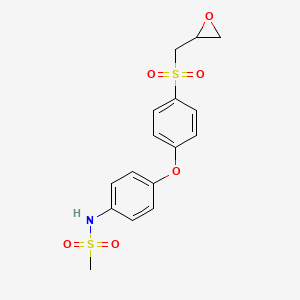

MMP-2 Inhibitor II

Vue d'ensemble

Description

MMP-2 Inhibitor II is an oxirane p-sulfonamido analog of SB-3CT . It is an irreversible, potent, and selective MMP-2 inhibitor . It inhibits MMP-2, MMP-1, and MMP-7 with Ki values of 2.4 μM, 45 μM, and 379 μM, respectively . It does not inhibit MMP-3, -7, or -9 .

Synthesis Analysis

The synthesis of MMP-2 inhibitors involves several computational strategies . A study by Alessandra Ammazzalorso et al. discussed the synthesis of non-zinc-binding MMP-2 inhibitors . They synthesized simplified analogues of previously-identified hits and tested them in enzyme inhibition assays .

Molecular Structure Analysis

The protein structure of MMP-2 is crucial for formulating effective structure-based drug design (SBDD) of selective MMP-2 inhibitors . Several crystal structures of MMP-2 have been analyzed with different statistical parameters .

Chemical Reactions Analysis

MMP-2 Inhibitor II is a selective MMP-2 inhibitor . The kinetic parameters for MMP inhibition are 2.4 μM (MMP-2), 45 μM (MMP-1), and 379 μM (MMP-7), respectively .

Physical And Chemical Properties Analysis

MMP-2 Inhibitor II is a solid substance . It has a molecular weight of 383.44 . It is soluble in DMSO up to 200 mg/mL .

Applications De Recherche Scientifique

Application Summary

MMP-2 Inhibitor II has been used in cancer research, particularly in the study of metastatic fibrosarcoma . The inhibitor was found to significantly inhibit MMP-2 and MMP-9, which play a significant role in promoting cancer progression by degrading the components of the extracellular matrix .

Method of Application

The inhibitor was applied to various parts of Annona muricata like fruit, stem, seed, and twig extracted using aqueous methanol . The extracts were then applied to a highly metastatic fibrosarcoma cell line, HT1080 .

Results

The application of the inhibitor resulted in significant dose-dependent inhibition of MMP-2 and MMP-9 . The inhibition observed was tumor-specific, with the A. muricata fruit extract showing only 2% inhibition in cells obtained from normal tissues, when compared to 60% inhibition observed in cells obtained from tumor samples .

Rheumatoid Arthritis Research

Application Summary

MMP-2 Inhibitor II has been used to examine the role of MMP-2 in rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation .

Method of Application

The specific methods of application or experimental procedures for this research are not detailed in the available sources .

Results

The results or outcomes obtained from this research are not specified in the available sources .

Diabetes Research

Application Summary

MMP-2 Inhibitor II has been used in diabetes research, particularly in the study of retinal endothelial cells .

Method of Application

The inhibitor was applied at a concentration of 5 µM to attenuate glucose-induced MMP-2 activity and expression .

Results

The application of the inhibitor resulted in the attenuation of glucose-induced MMP-2 activity and expression, as well as subsequent apoptosis, in retinal endothelial cells .

Safety And Hazards

Orientations Futures

The development of selective MMP inhibitors has included unique modes of action for inhibiting MMPs implicated in angiogenesis (MMP-2, MMP-9, and MT1-MMP) . MMP-2 Inhibitor II has been used to examine the role of MMP-2 in rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation . The use of MMP inhibitors in combination with immunotherapy can improve the efficacy of immunotherapy in HER2-positive or triple-negative breast cancer .

Propriétés

IUPAC Name |

N-[4-[4-(oxiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEXXMLIERNFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MMP-2 Inhibitor II | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)

![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)